InChI=1S/C10H13NO3/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13)
. Step 1: N-acetylation of 4-aminophenol 4-Aminophenol is reacted with acetic anhydride or acetyl chloride to yield N-(4-hydroxyphenyl)acetamide (also known as paracetamol or acetaminophen). [, ]
Step 2: O-alkylation with 2-chloroethanol or ethylene oxideN-(4-hydroxyphenyl)acetamide is then reacted with 2-chloroethanol in the presence of a base like potassium carbonate, or with ethylene oxide, to afford the desired product, N-(4-(2-Hydroxyethoxy)phenyl)acetamide. [, ]
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0